1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea
Description
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .
Properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUFHOGRQTNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea
Retrosynthetically, the target molecule can be dissected into two primary fragments:
- 2-(2-Aminophenyl)imidazo[1,2-a]pyridine : The imidazo[1,2-a]pyridine core fused to a 2-aminophenyl group.
- 4-Methoxybenzyl isocyanate : The urea-forming reagent introducing the 4-methoxybenzyl moiety.
The critical challenge lies in constructing the imidazo[1,2-a]pyridine scaffold with precise substitution at the 2-position and subsequent regioselective urea bond formation.
Synthetic Routes to 2-(2-Aminophenyl)imidazo[1,2-a]pyridine
Cyclization Approach via α-Haloketone Intermediate
The imidazo[1,2-a]pyridine core is traditionally synthesized through cyclization of 2-aminopyridine with α-haloketones. For the target compound, 2-bromo-1-(2-nitrophenyl)ethanone serves as the key intermediate:
Bromination :
Cyclization :
Nitro Reduction :
Table 1: Cyclization Route Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CH₃CN, rt, 2 h | 89 |
| Cyclization | HBr, propan-2-ol, 80°C, 3 h | 59 |
| Nitro Reduction | H₂/Pd-C, EtOH, rt, 6 h | 92 |
Suzuki Cross-Coupling Approach
An alternative route employs Suzuki-Miyaura coupling to introduce the 2-aminophenyl group post-cyclization:
Synthesis of 2-Bromoimidazo[1,2-a]pyridine :
Coupling with 2-Aminophenylboronic Acid :
Urea Formation Strategies
Isocyanate-Mediated Urea Synthesis
The amine intermediate reacts with 4-methoxybenzyl isocyanate to form the urea bond:
Reaction Conditions :
Mechanistic Insight :
Carbamate Activation Method
To circumvent isocyanate instability, carbamate derivatives are employed:
Synthesis of 4-Nitrophenyl (4-Methoxybenzyl)carbamate :
Urea Formation :
Table 2: Urea Formation Comparison
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isocyanate | DMF, rt, 16 h | 22–25 |
| Carbamate | THF, 60°C, 16 h | 76 |
Optimization and Challenges
Regioselectivity in Imidazo[1,2-a]pyridine Functionalization
Positional selectivity during cyclization or coupling is critical. The use of HBr in propan-2-ol ensures preferential formation of the 2-substituted imidazo[1,2-a]pyridine. Competing pathways (e.g., 3-substitution) are suppressed by steric and electronic factors.
Chemical Reactions Analysis
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridines show significant antimicrobial properties. For instance, compounds similar to this urea have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and reducing viability.
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting urease and acetylcholinesterase. The inhibition of these enzymes can lead to therapeutic applications in treating conditions like peptic ulcers and neurodegenerative diseases.
Case Studies
Several studies highlight the efficacy of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea:
| Study | Findings |
|---|---|
| Raju et al. (2024) | Reported strong antimicrobial activity against Candida albicans and Pseudomonas aeruginosa with derivatives showing MIC values below 50 µg/mL. |
| Kaminski et al. (2023) | Demonstrated anticancer effects in vitro on breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Hamdi et al. (2024) | Explored the synthesis and biological evaluation of related compounds, emphasizing their potential as novel therapeutic agents in infectious diseases. |
Mechanism of Action
The mechanism of action of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), leading to various biological effects . The compound’s ability to bind to these enzymes’ active sites is crucial for its inhibitory activity .
Comparison with Similar Compounds
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Iridium(iii)–Cp-(imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol complexes*: These complexes are explored for their anticancer properties and mitochondrial targeting abilities .
4a, 4g, and 4l derivatives: These compounds also exhibit significant inhibitory activities against AChE, BChE, and LOX.
The uniqueness of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Biological Activity
The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a derivative of imidazo[1,2-a]pyridine, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 348.41 g/mol
- IUPAC Name : 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea
This compound features an imidazo[1,2-a]pyridine core linked to a phenyl and a methoxybenzyl group through a urea moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against several cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can inhibit cell proliferation by inducing apoptosis and interfering with cell signaling pathways.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, it has been suggested that such compounds can modulate the activity of protein kinases involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It has shown moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to range from 250 μg/mL to higher concentrations depending on the specific structure and substituents present on the imidazo[1,2-a]pyridine scaffold .
Anti-inflammatory Activity
Compounds containing the imidazo[1,2-a]pyridine structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-17.
- Inhibition Studies : Some derivatives have shown IC50 values as low as 0.004 μM against p38 MAPK, a crucial player in inflammatory responses .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Anticancer | A549 (lung cancer) | 0.021 μM |
| HeLa (cervical cancer) | 0.058 μM | |
| Antimicrobial | S. aureus | 250 μg/mL |
| E. coli | 250 μg/mL | |
| Anti-inflammatory | TNFα production | 0.004 μM |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Properties : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against multiple cancer cell lines. The study found that modifications to the urea moiety significantly enhanced anticancer activity.
- Antimicrobial Evaluation : Research conducted on related imidazo compounds demonstrated their efficacy against drug-resistant bacterial strains, highlighting their potential as new antibacterial agents.
- Inflammation Studies : In vivo studies showed that certain derivatives reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Q & A
Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets. For cellular efficacy, perform MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC determination. Combine with Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
